molecular formula C20H16BrNO3S B11615448 6-Bromo-3-[2-(4-methylphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one

6-Bromo-3-[2-(4-methylphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one

Cat. No.: B11615448
M. Wt: 430.3 g/mol
InChI Key: AHLOYDTWZUVSAV-UHFFFAOYSA-N
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Description

6-Bromo-3-[2-(4-methylphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one is a complex organic compound that features a bromine atom, a thiazolidine ring, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-[2-(4-methylphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the bromination of a chromenone derivative, followed by the introduction of the thiazolidine ring through a cyclization reaction. The final step involves the acylation of the thiazolidine ring with 4-methylphenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are recyclable and environmentally friendly is also considered to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-[2-(4-methylphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products vary depending on the nucleophile used, such as azides or thiols.

Scientific Research Applications

6-Bromo-3-[2-(4-methylphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Bromo-3-[2-(4-methylphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-[2-(4-methylphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one: is compared with other brominated chromenone derivatives and thiazolidine-containing compounds.

    Similar compounds: include 6-Bromo-3-[2-(4-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one and 6-Bromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the thiazolidine ring makes it particularly versatile for various synthetic and research applications.

Properties

Molecular Formula

C20H16BrNO3S

Molecular Weight

430.3 g/mol

IUPAC Name

6-bromo-3-[2-(4-methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one

InChI

InChI=1S/C20H16BrNO3S/c1-12-2-4-13(5-3-12)19-22(8-9-26-19)18(23)16-11-14-10-15(21)6-7-17(14)25-20(16)24/h2-7,10-11,19H,8-9H2,1H3

InChI Key

AHLOYDTWZUVSAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O

Origin of Product

United States

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